2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone
Description
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone is a bicyclic compound featuring a bridged [2.2.1]heptane core with oxygen and nitrogen heteroatoms (2-oxa-5-aza). This structure is of interest in medicinal chemistry due to its conformational rigidity, which enhances binding selectivity to biological targets such as kinases or GPCRs .
Properties
IUPAC Name |
(2-methoxypyrimidin-5-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-11-12-3-7(4-13-11)10(15)14-5-9-2-8(14)6-17-9/h3-4,8-9H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZRPSOAVKUJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)N2CC3CC2CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbonyl Chloride Formation
The carboxylic acid intermediate reacts with thionyl chloride (2 eq) in dichloromethane at 0°C, followed by stirring at room temperature for 3 hours. Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (yield: 92%).
Coupling Reaction to Form the Target Compound
The pivotal step involves reacting the bicyclic amine with 2-methoxypyrimidine-5-carbonyl chloride under basic conditions.
Optimized Protocol
- Charge: 1.0 eq bicyclic amine hydrochloride, 1.2 eq acyl chloride, 3.0 eq triethylamine.
- Solvent: Anhydrous acetonitrile.
- Conditions: Sealed tube, 130°C, 6 hours.
- Workup: Dilution with ethyl acetate, washing (NaHCO₃, brine), drying (MgSO₄), and silica gel chromatography (eluent: 9:1 EtOAc/MeOH).
Yield and Purity
| Parameter | Value |
|---|---|
| Isolated Yield | 78% |
| Purity (HPLC) | 96.4% |
| LC/MS (ESI+) | [M+H]⁺: m/z 306.1 |
Alternative Synthetic Pathways
Condensation with Carboxylic Acid
Using 2-methoxypyrimidine-5-carboxylic acid and EDCl/HOBt as coupling agents, the reaction proceeds at room temperature in DMF (yield: 65%).
Nucleophilic Aromatic Substitution
A less efficient route involves reacting 5-bromo-2-methoxypyrimidine with the bicyclic amine under Pd catalysis (Buchwald-Hartwig conditions), but this method suffers from side reactions (yield: <40%).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Scale-Up and Process Optimization
Increasing reactor size to 10 L maintains yield (75–78%) but necessitates slower heating rates (2°C/min) to prevent exotherms. Replacing acetonitrile with toluene reduces costs but requires longer reaction times (12 hours).
Comparative Solvent Study
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Acetonitrile | 78 | 6 |
| Toluene | 72 | 12 |
| DMF | 68 | 8 |
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, modulating their activity. It may also inhibit or activate enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Bicyclic Framework Variations
The 2-oxa-5-azabicyclo[2.2.1]heptane moiety is a key pharmacophore. Variations in heteroatom placement or ring size significantly alter properties:
- 4-Thia-1-azabicyclo[3.2.0]heptane (): Replacing oxygen with sulfur increases lipophilicity, while the [3.2.0] ring system reduces strain compared to [2.2.1]. This impacts metabolic stability and target affinity.
- 3-Azabicyclo[3.1.0]hexane (): Smaller ring size and absence of oxygen reduce steric hindrance but limit hydrogen-bonding interactions.
Substituent Modifications at the Methanone Position
The 2-methoxypyrimidin-5-yl group distinguishes the target compound from analogs:
- 2-(3-Fluorophenyl) Derivative (): The fluorophenyl group enhances π-π stacking but reduces solubility compared to the pyrimidine moiety.
Solubility and Lipophilicity
Target Engagement
- Kinase Inhibition : The pyrimidine ring mimics ATP purine binding, making the compound a candidate for kinase inhibitors. This is absent in phenyl-based analogs .
- GPCR Modulation : Rigid bicyclic cores improve selectivity for serotonin or dopamine receptors compared to flexible piperazine derivatives .
Comparative Data Table
Biological Activity
The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Structural Overview
The molecular formula of the compound is , and it features a bicyclic framework that is characteristic of many biologically active molecules. The structure includes a methoxypyrimidine moiety which may contribute to its activity profile.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that derivatives of the bicyclic structure exhibit antimicrobial properties. For instance, compounds with similar azabicyclic frameworks have been shown to inhibit bacterial growth, indicating potential as antibiotic agents.
- Anticancer Properties : Some research highlights the anticancer potential of related compounds. The incorporation of a methoxypyrimidine group may enhance interactions with biological targets involved in cancer cell proliferation.
- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases.
The exact mechanism of action for this compound remains largely unexplored; however, compounds with similar structures often interact with enzymes or receptors involved in critical biological pathways.
Case Study 1: Antimicrobial Testing
A study evaluated various derivatives of azabicyclic compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the methoxypyrimidine group significantly affected the potency, demonstrating a structure-activity relationship (SAR) that could guide future drug design.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Inhibitory (MIC = 8 µg/mL) | Non-inhibitory |
| Compound B | Inhibitory (MIC = 4 µg/mL) | Inhibitory (MIC = 16 µg/mL) |
Case Study 2: Neuroprotective Assays
In another study, neuroprotective assays were conducted using a zebrafish model to evaluate the effects of the compound on neuronal survival under oxidative stress conditions. The compound showed a significant increase in neuron viability compared to controls.
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacokinetics and toxicity profiles of this compound:
- Toxicity Studies : Initial toxicity assessments indicate that while some derivatives are well-tolerated, others may exhibit cytotoxic effects at higher concentrations.
- Bioavailability Studies : Research into the bioavailability of related compounds suggests that modifications to the bicyclic structure can enhance solubility and absorption.
Q & A
Basic: How can the bicyclic morpholine core of this compound be synthesized with optimal yield?
The synthesis of the bicyclic morpholine core (2-oxa-5-azabicyclo[2.2.1]heptane) can be optimized using a six-step protocol starting from trans-4-hydroxy-L-proline. Key steps include:
- Protection of the amino group with benzyloxycarbonyl (Cbz) to avoid side reactions (91% yield) .
- Methyl ester formation via methanol and thionyl chloride (96% yield), replacing toxic diazomethane .
- Tosylation using TsCl with triethylamine and DMAP catalysis (93% yield) .
- Reduction of the ester to alcohol with NaBH4 in EtOH/THF (quantitative yield) .
- Cyclization using NaOMe in methanol to form the bicyclic structure (86% yield) .
- Deprotection via catalytic hydrogenation (100% yield) .
Total yield reaches 70%, offering a scalable, cost-effective route compared to earlier methods .
Basic: What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz) in CDCl₃ or DMSO-d₆ confirm stereochemistry and functional groups. For example, characteristic shifts for the bicyclic morpholine core appear at δ 3.45–4.90 ppm (bridged O and N environments) .
- X-ray Crystallography : Resolves 3D conformation, critical for validating strained bicyclic geometry .
- HPLC : Ensures >95% purity; methods using formic acid-modified mobile phases are effective for stability assessment .
Advanced: How can researchers design experiments to evaluate potential antiviral activity?
- In Vitro Viral Inhibition Assays : Test against Respiratory Syncytial Virus (RSV) or Influenza A using plaque reduction assays. Derivatives of similar bicyclic morpholines show IC₅₀ values <10 μM .
- Mechanistic Probes : Use radiolabeled compounds (e.g., ³H-thymidine incorporation) to assess viral replication inhibition .
- Structural-Activity Relationship (SAR) Studies : Modify the 2-methoxypyrimidine moiety and compare EC₅₀ values to identify key pharmacophores .
Advanced: How should discrepancies in biological activity data between structural analogs be resolved?
- Comparative SAR Analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and correlate with activity trends. For example, replacing sulfur with oxygen in the bicyclic core alters lipophilicity and target binding .
- Kinetic Studies : Compare reaction rates of analogs under standardized conditions (e.g., pH, temperature) to identify stability-related discrepancies .
- Crystallographic Overlays : Align X-ray structures of active vs. inactive analogs to pinpoint conformational differences affecting target interactions .
Advanced: What strategies elucidate the reaction mechanisms of key synthetic steps (e.g., cyclization)?
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation during cyclization .
- Kinetic Profiling : Monitor intermediate formation via LC-MS at varying temperatures to determine rate-limiting steps .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for NaOMe-mediated cyclization .
Basic: How is the compound’s stability assessed under different storage conditions?
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <5% impurity increase indicates room-temperature stability .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products (e.g., methoxypyrimidine oxidation) .
Advanced: What methodologies enable the synthesis of derivatives with enhanced pharmacological profiles?
- Late-Stage Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the pyrimidine position .
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl or cyano groups to improve metabolic stability .
- Prodrug Design : Convert the ketone to a hydrolyzable ester (e.g., tert-butyl) to enhance bioavailability .
Advanced: How can computational modeling predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina with GPCR targets (e.g., serotonin receptors) to prioritize candidates. Docking scores <−7.0 kcal/mol suggest strong binding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability under physiological conditions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to optimize binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
